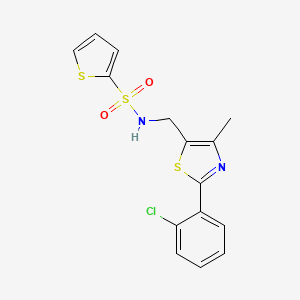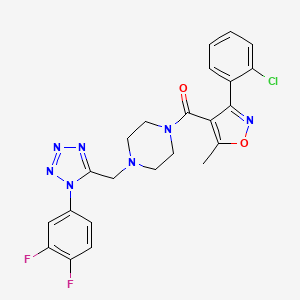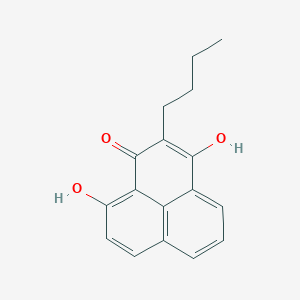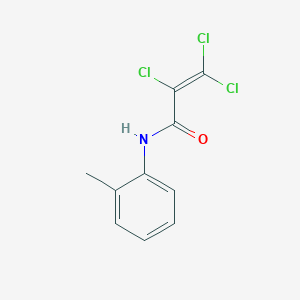
1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. Based on its name, it contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds . It also contains a fluorophenyl group, which suggests that it might have unique physicochemical properties due to the presence of the fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a dihydropyridine ring substituted with various groups. The exact structure would depend on the positions of these substitutions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Dihydropyridines, for example, are known to undergo a variety of reactions, including oxidation and reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom, for example, could affect its reactivity and the polarity of the molecule .
Applications De Recherche Scientifique
Role in Cancer Research and Treatment
In cancer research, compounds like 1-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be investigated for their potential as therapeutic agents or in the development of drug delivery systems. For instance, S-1, a combination drug that includes a fluoropyrimidine derivative, has shown promise in treating gastric cancer due to its ability to maintain high 5-FU concentration in blood for extended periods (Y. Maehara, 2003). This example underscores the potential of specific compounds in enhancing the efficacy of cancer treatments through improved pharmacokinetics and targeted delivery mechanisms.
Pharmacogenetics and Drug Metabolism
The study of how genetic variation affects an individual's response to drugs, known as pharmacogenetics, is another area where compounds such as this compound could find application. Research into dihydropyrimidine dehydrogenase (DPD) enzyme, which plays a crucial role in the metabolism of fluoropyrimidines, highlights the importance of genetic testing to avoid adverse reactions and optimize dosing in treatments involving fluoropyrimidines (F. S. Falvella et al., 2015). Such compounds could be used in pharmacogenetic studies to understand better the metabolic pathways and improve patient-specific treatment plans.
Development of Optoelectronic Materials
In the field of optoelectronics, compounds containing heterocyclic rings, similar to this compound, are of great interest due to their electronic properties. Research into functionalized quinazolines and pyrimidines for optoelectronic materials has demonstrated the value of incorporating such heterocycles into π-extended conjugated systems for creating novel materials for organic light-emitting diodes (OLEDs) and other applications (G. Lipunova et al., 2018). This highlights the potential for investigating the subject compound in the synthesis of advanced materials with specific optical and electronic functionalities.
Exploring New Therapeutic Agents
The ongoing search for new therapeutic agents often involves the synthesis and testing of compounds with unique structures and properties. The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of non-steroidal anti-inflammatory drugs, exemplifies the process of developing valuable compounds for medical use (Yanan Qiu et al., 2009). Such research methodologies could be applied to this compound to uncover its potential as a therapeutic agent or a precursor in drug synthesis.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. Given the wide range of applications of dihydropyridines and fluorinated compounds, there could be many interesting directions for future research .
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14-8-9-15(2)16(11-14)13-24-10-4-7-19(21(24)26)20(25)23-18-6-3-5-17(22)12-18/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSNFLTCKZFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2563666.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)
![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2563673.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2563677.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2563680.png)
![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2563681.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide](/img/structure/B2563686.png)

![1-(Chloromethyl)-3-(2,3-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2563688.png)
